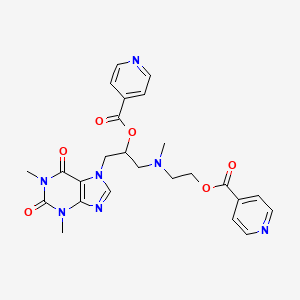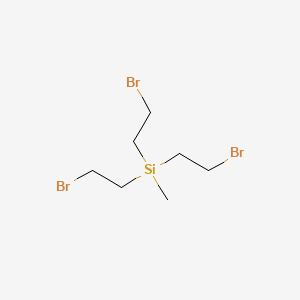
Tris(2-bromoethyl)(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-bromoethyl)(methyl)silane: is an organosilicon compound characterized by the presence of three 2-bromoethyl groups and one methyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Tris(2-bromoethyl)(methyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are employed, often under mild conditions
Major Products:
- Substituted silanes with various functional groups depending on the nucleophile used.
- Reduced silanes with hydrogen or alkyl groups.
- Organosilicon compounds with added alkyl or aryl groups from hydrosilylation reactions .
Applications De Recherche Scientifique
Chemistry: Tris(2-bromoethyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in radical reactions and as a reagent in organic synthesis .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with tailored properties .
Mécanisme D'action
Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .
Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Trichloromethylsilane: Used in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Triethylsilane: Employed in hydrosilylation and reduction reactions.
Uniqueness: Tris(2-bromoethyl)(methyl)silane is unique due to the presence of bromine atoms, which provide additional reactivity through nucleophilic substitution and radical reactions. This makes it a versatile reagent in organic synthesis and material science .
Propriétés
Numéro CAS |
51664-54-1 |
|---|---|
Formule moléculaire |
C7H15Br3Si |
Poids moléculaire |
366.99 g/mol |
Nom IUPAC |
tris(2-bromoethyl)-methylsilane |
InChI |
InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
Clé InChI |
JGNIWFJCQYRJDL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCBr)(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


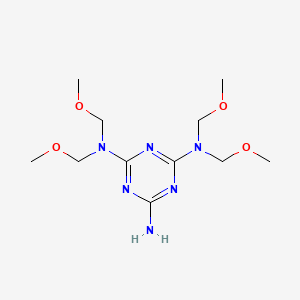
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
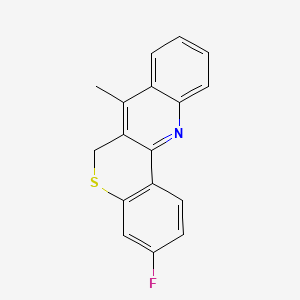
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

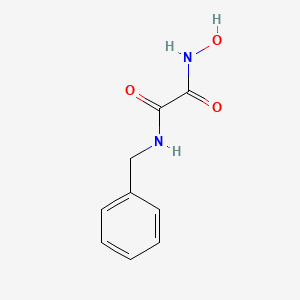
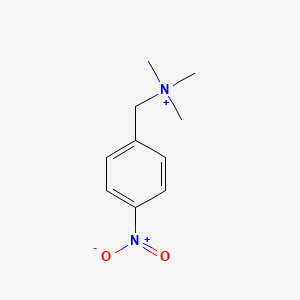
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
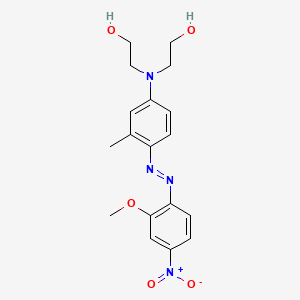

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
